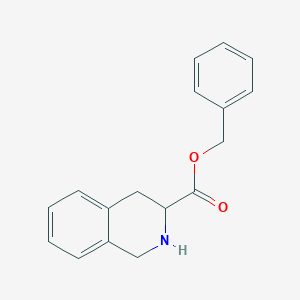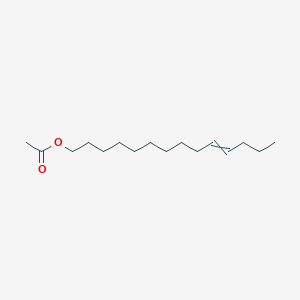
Benzyl 1,2,3,4-tetrahydroisoquinoline-3-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Benzyl 1,2,3,4-tetrahydroisoquinoline-3-carboxylate is a compound belonging to the class of tetrahydroisoquinolines, which are significant due to their presence in various natural products and therapeutic agents
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Benzyl 1,2,3,4-tetrahydroisoquinoline-3-carboxylate typically involves the condensation of phenylethylamine derivatives with aldehydes, followed by cyclization. One common method is the Pictet-Spengler reaction, where phenylethylamine reacts with an aldehyde in the presence of an acid catalyst to form the tetrahydroisoquinoline core .
Industrial Production Methods: Industrial production methods often utilize multicomponent reactions (MCRs) to improve atom economy and yield. These methods involve the use of various catalysts and co-oxidants to facilitate the formation of the desired product under milder conditions .
Chemical Reactions Analysis
Types of Reactions: Benzyl 1,2,3,4-tetrahydroisoquinoline-3-carboxylate undergoes several types of chemical reactions, including:
Oxidation: Conversion to corresponding quinoline derivatives.
Reduction: Formation of dihydro derivatives.
Substitution: Introduction of various functional groups at different positions on the tetrahydroisoquinoline ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and tert-butyl hydroperoxide (TBHP).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) are frequently used.
Substitution: Various nucleophiles and electrophiles are employed under acidic or basic conditions.
Major Products: The major products formed from these reactions include substituted tetrahydroisoquinolines, quinoline derivatives, and dihydroisoquinolines .
Scientific Research Applications
Benzyl 1,2,3,4-tetrahydroisoquinoline-3-carboxylate has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of complex organic molecules.
Biology: Studied for its role in neuroprotection and neurodegenerative diseases.
Medicine: Investigated for its potential as an antineuroinflammatory agent and its effects on various biological pathways.
Industry: Utilized in the development of new materials and catalysts
Mechanism of Action
The mechanism of action of Benzyl 1,2,3,4-tetrahydroisoquinoline-3-carboxylate involves its interaction with various molecular targets and pathways. It is known to modulate neurotransmitter systems and exhibit neuroprotective effects by inhibiting oxidative stress and inflammation. The compound also interacts with specific receptors and enzymes, influencing cellular signaling pathways .
Comparison with Similar Compounds
1-Benzyl-1,2,3,4-tetrahydroisoquinoline: Known for its antineuroinflammatory properties.
2-Benzyl-1,2,3,4-tetrahydroisoquinoline: Studied for its antibacterial activity.
3-Benzyl-1,2,3,4-tetrahydroisoquinoline: Investigated for its potential in asymmetric catalysis
Uniqueness: Benzyl 1,2,3,4-tetrahydroisoquinoline-3-carboxylate stands out due to its specific structural features and the presence of a carboxylate group, which enhances its biological activity and potential therapeutic applications .
Properties
CAS No. |
146503-35-7 |
|---|---|
Molecular Formula |
C17H17NO2 |
Molecular Weight |
267.32 g/mol |
IUPAC Name |
benzyl 1,2,3,4-tetrahydroisoquinoline-3-carboxylate |
InChI |
InChI=1S/C17H17NO2/c19-17(20-12-13-6-2-1-3-7-13)16-10-14-8-4-5-9-15(14)11-18-16/h1-9,16,18H,10-12H2 |
InChI Key |
CAKWIRNQEKMHOR-UHFFFAOYSA-N |
SMILES |
C1C(NCC2=CC=CC=C21)C(=O)OCC3=CC=CC=C3 |
Canonical SMILES |
C1C(NCC2=CC=CC=C21)C(=O)OCC3=CC=CC=C3 |
Synonyms |
BENZYL (3R)-1,2,3,4-TETRAHYDRO-3-ISOQUINOLINECARBOXYLATE |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.











![N-[3-[[2-(4,4-dimethyl-2,5-dioxoimidazolidin-1-yl)-4,4-dimethyl-3-oxopentanoyl]amino]-4-methoxyphenyl]octadecanamide](/img/structure/B134145.png)




